molecular formula C7H14ClN B1294334 1-(2-Chloroethyl)piperidine CAS No. 1932-03-2

1-(2-Chloroethyl)piperidine

Cat. No.: B1294334
CAS No.: 1932-03-2
M. Wt: 147.64 g/mol
InChI Key: WNRWEBKEQARBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)piperidine is an organic compound with the molecular formula C7H14ClN. It is a derivative of piperidine, where a chloroethyl group is attached to the nitrogen atom of the piperidine ring. This compound is known for its utility in organic synthesis and as an intermediate in the production of various chemical substances .

Mechanism of Action

Target of Action

1-(2-Chloroethyl)piperidine is an organic compound that is used in various applications in the field of organic synthesis It has been used in the development of a sensitive and selective optical dna biosensor for dengue virus detection . This suggests that it may interact with DNA or other nucleic acids in some contexts.

Mode of Action

In the context of the dna biosensor, it was able to intercalate via nucleobase stacking within dna . This suggests that it may interact with its targets through a similar mechanism, potentially altering their structure or function.

Action Environment

It is recommended to be stored in a dark place, sealed, and in dry conditions . This suggests that light, air, and moisture could potentially affect its stability or efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidine can be synthesized through the reaction of piperidine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where piperidine and 2-chloroethanol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chloroethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological systems, particularly in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)pyrrolidine
  • 4-(2-Chloroethyl)morpholine
  • 2-Chloro-N,N-diethylethylamine
  • N-(2-Chloroethyl)-morpholinium chloride

Comparison: 1-(2-Chloroethyl)piperidine is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the piperidine ring provides different steric and electronic effects compared to pyrrolidine or morpholine derivatives .

Properties

IUPAC Name

1-(2-chloroethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRWEBKEQARBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172922
Record name Piperidine, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932-03-2
Record name 1-(2-Chloroethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1932-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloroethyl)piperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 50 mL round bottom flask is placed 6.40 g (33.6 mmol) of p-toluenesulfonyl chloride and 25 mL of methylene chloride. The resulting solution is cooled with an ice bath as 4.00 g (31.0 mmol) of 1-piperidinoethanol in 6 mL of methylene chloride is added dropwise. After the addition is complete, the ice bath is removed and the resulting slurry is stirred for about 12 hours. The reaction mixture is concentrated on a rotary evaporator to yield a solid residue which may then be used as in Preparation 4 below.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)piperidine
Customer
Q & A

Q1: How does 1-(2-chloroethyl)piperidine interact with biological molecules?

A: this compound acts as an alkylating agent, capable of reacting with nucleophilic sites in biological molecules like DNA and proteins. For instance, it reacts with piperidine, a model compound for nucleic acid bases, forming 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane. [] This alkylation disrupts the normal structure and function of these biomolecules.

Q2: Can you provide examples of how this compound has been used in the synthesis of other compounds with biological activity?

A2: this compound serves as a key building block in synthesizing various compounds with potential biological activities:

  • Anti-tumor agents: It's used in the synthesis of Ditercalinium, a potent antitumor DNA bis-intercalator. [] Researchers utilize tritium-labeled Ditercalinium to study its cellular mechanisms and pharmacokinetic properties.
  • Oxotechnetium(V) complexes: It acts as a precursor to the tridentate ligand N,N-bis(2-mercaptoethyl)(2-piperidin-1-ylethyl)amine. This ligand forms stable complexes with oxotechnetium(V) which show potential for brain imaging due to their fast blood clearance and high brain uptake in mice. []

Q3: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A: Research indicates that structural modifications to compounds containing the this compound moiety can significantly impact their biological activity. For example, the presence of a meso-1,2-diphenylethylenediamine moiety in nickel Schiff base complexes enhanced their selectivity towards tetramolecular DNA quadruplexes over double-stranded DNA. [] This highlights the importance of specific structural features in targeting different DNA structures.

Q4: Are there any studies on the antimicrobial activity of compounds derived from this compound?

A: Yes, studies have investigated the antimicrobial potential of certain derivatives. A study examining (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, synthesized from this compound, revealed moderate antimicrobial activity against various bacterial and fungal strains. [] This finding suggests potential applications for these derivatives in combating microbial infections.

Q5: Has this compound been implicated in any toxicological studies?

A: Research using 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl)urea Narom-oxide (I), a compound containing the this compound moiety, provides insight into potential toxicological mechanisms. Compound I reacted with model compounds for nucleic acid bases and enzyme proteins, suggesting potential alkylation and disruption of these crucial biomolecules. []

Q6: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A6: Various analytical techniques are crucial for studying this compound and its derivatives. Common methods include:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared Spectroscopy (FT-IR), and UV-Vis spectroscopy are routinely used for structural characterization. [, , , ]
  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the identity and study the interactions of the compound with DNA. []
  • Chromatography: Thin Layer Chromatography (TLC) helps in assessing the purity of synthesized compounds. []
  • X-ray crystallography: Provides detailed structural information of the compounds in the solid state. []

Q7: Are there any known safety concerns regarding this compound?

A: While specific safety data for this compound might be limited, its reactivity as an alkylating agent raises concerns. Alkylating agents are known to have mutagenic and carcinogenic potential due to their ability to damage DNA. [] Therefore, handling this compound requires strict safety protocols and appropriate personal protective equipment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.